2-Isobutyl-4,5-dimethyloxazole

Food Aroma Chemistry Flavor Formulation Volatile Profiling

2-Isobutyl-4,5-dimethyloxazole (CAS 26131-91-9) is a 2,4,5-trisubstituted oxazole with a molecular formula of C9H15NO and molecular weight of 153.22 g/mol. It is classified as a flavoring agent with FEMA number 4397 (GRAS Publication and JECFA number 1556, holding an ADI of 'Acceptable (Conditional)' at current intake levels when used as a flavoring agent.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 26131-91-9
Cat. No. B1620075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-4,5-dimethyloxazole
CAS26131-91-9
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)CC(C)C)C
InChIInChI=1S/C9H15NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3
InChIKeySNRVAFQIIFPYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-4,5-dimethyloxazole (CAS 26131-91-9): Regulatory Status, Occurrence, and Procurement Identity


2-Isobutyl-4,5-dimethyloxazole (CAS 26131-91-9) is a 2,4,5-trisubstituted oxazole with a molecular formula of C9H15NO and molecular weight of 153.22 g/mol [1]. It is classified as a flavoring agent with FEMA number 4397 (GRAS Publication 23) and JECFA number 1556, holding an ADI of 'Acceptable (Conditional)' at current intake levels when used as a flavoring agent [2]. The compound is a constituent of French-fried potato volatiles, where it was unequivocally identified among 24 alkyloxazoles by mass spectrometry and retention index matching [3]. It is described as possessing a burnt, roasted sensory character and exists as a pale yellow to yellow clear liquid at ambient temperature .

Why Generic Substitution of 2-Isobutyl-4,5-dimethyloxazole with Other Alkyloxazoles Fails: Quantitative Differentiation Evidence


Alkyloxazoles sharing the 4,5-dimethyl substitution pattern cannot be considered interchangeable in flavor formulation or aroma research. Maga's foundational review established that the sensory properties of oxazoles are exquisitely sensitive to the nature and branching of the 2-position alkyl substituent, with different homologues and isomers eliciting distinct odor characters spanning green-vegetable, nutty, burnt-roasted, and bell-pepper notes [1]. In the definitive profiling study of French-fried potato volatiles, Carlin et al. (1986) demonstrated that 2-isobutyl-4,5-dimethyloxazole co-exists with 23 other alkyloxazoles in the same food matrix, each at different relative concentrations, and that straight-chain versus branched-chain isomers (e.g., 2-butyl- vs. 2-isobutyl-) exhibit different chromatographic retention indices and contribute differently to overall aroma complexity [2]. Furthermore, the lipophilicity (logP) of the target compound (2.50) differs substantially from its closest homologues, directly affecting volatility, partition behavior in food matrices, and perceived odor intensity at equal concentrations . Substituting one oxazole for another without accounting for these quantitative differences can lead to measurable deviations in aroma profile fidelity, regulatory compliance, and formulation performance.

Quantitative Differentiation Evidence for 2-Isobutyl-4,5-dimethyloxazole vs. Closest Alkyloxazole Analogs


Relative Concentration in French-Fried Potato Volatiles: Direct Head-to-Head Comparison with 23 Co-Occurring Alkyloxazoles

In the only published comprehensive profiling study that directly compared the relative concentrations of 24 alkyloxazoles co-occurring in a single food matrix, 2-isobutyl-4,5-dimethyloxazole was identified at an approximate relative concentration of 1% among oxazole volatiles in French-fried potatoes, whereas 2,4,5-trimethyloxazole was present at approximately 40% and the straight-chain isomer 2-butyl-4,5-dimethyloxazole at approximately 10% [1]. This study used gas chromatography-mass spectrometry with retention index matching against synthesized reference standards on a 60 m × 0.25 mm fused silica capillary column [1]. The 1% relative abundance indicates that 2-isobutyl-4,5-dimethyloxazole is a trace but analytically verified constituent of this food system, in contrast to the much more abundant 2,4,5-trimethyloxazole, which dominates the oxazole fraction.

Food Aroma Chemistry Flavor Formulation Volatile Profiling

Lipophilicity (logP) Differentiation from Closest Structural Homologues

The experimental logP (octanol/water) of 2-isobutyl-4,5-dimethyloxazole is 2.50, which is substantially higher than that of 2-ethyl-4,5-dimethyloxazole (logP 1.62), 4,5-dimethyl-2-propyloxazole (logP 2.15), and 2,4,5-trimethyloxazole (logP 1.09) . This represents a 0.35–1.41 logP unit difference from the most closely related 4,5-dimethyl-2-alkyloxazoles. A logP difference of 0.88 units versus the 2-ethyl analogue translates to an approximately 7.6-fold difference in octanol/water partition coefficient, indicating that 2-isobutyl-4,5-dimethyloxazole will partition more strongly into lipid phases in food matrices and exhibit different release kinetics from aqueous systems.

Flavor Partitioning Formulation Science Physicochemical Property Comparison

Boiling Point and Volatility Differentiation from Lower-Molecular-Weight Alkyloxazoles

2-Isobutyl-4,5-dimethyloxazole exhibits a boiling point of approximately 227 °C at 760 mmHg (vendor specification) , which is approximately 90 °C higher than 2-ethyl-4,5-dimethyloxazole (137 °C at 732 mmHg) and approximately 93 °C higher than 2,4,5-trimethyloxazole (133–134 °C) [1]. The flash point of the target compound is 166 °F (74.9 °C) , compared to 92 °F (33 °C) for 2,4,5-trimethyloxazole . This substantial difference in boiling point and flash point means that 2-isobutyl-4,5-dimethyloxazole is considerably less volatile than its lower-molecular-weight homologues, with different vapor pressure behavior at food processing temperatures.

Thermal Stability Processing Conditions Volatility Control

Sensory Character Differentiation: Burnt-Roasted vs. Green-Vegetable-Nutty Odor Profiles Among 4,5-Dimethyloxazoles

2-Isobutyl-4,5-dimethyloxazole is consistently characterized across authoritative databases as possessing a 'burnt, roasted' odor and taste profile [1]. In contrast, the close structural analogue 2-ethyl-4,5-dimethyloxazole (FEMA 3672) is described as having a 'green, creamy, vegetable, earthy' aroma profile , while 2,4,5-trimethyloxazole (FEMA 3193) presents 'nutty, sweet, green, boiled beef' notes . The 2-propyl analogue (FEMA 4396) shares 'burnt, roasted' character but additionally carries 'fatty, metallic' nuances that differentiate it [2]. The isobutyl branching pattern at position 2 of the target compound thus produces a burnt-roasted character without the fatty-metallic side notes of the 2-propyl or the green-vegetable character of the 2-ethyl analogue. This qualitative sensory differentiation, while not captured by a single threshold value, is systematically documented across FEMA, JECFA, and commercial flavor databases.

Sensory Science Flavor Chemistry Odor Quality Specification

Regulatory and Safety Clearance Status: JECFA and FEMA GRAS Differentiation Among 4,5-Dimethyl-2-alkyloxazoles

2-Isobutyl-4,5-dimethyloxazole holds FEMA GRAS status under FEMA number 4397 (GRAS Publication 23) and has been evaluated by JECFA as JECFA number 1556 with an ADI of 'Acceptable (Conditional)' at current intake levels, with the evaluation completed in 2005 (Session 65) and a determination of 'No safety concern (conditional)' [1][2]. In comparison, close structural analogues have distinct regulatory identities: 2-ethyl-4,5-dimethyloxazole is FEMA 3672 and JECFA 1569; 4,5-dimethyl-2-propyloxazole is FEMA 4396 and JECFA 1569; 2,4,5-trimethyloxazole is FEMA 3193 [3]. The conditional status of the JECFA ADI for the target compound—specifically tied to anticipated annual production volume—means that its regulatory standing is use-volume-dependent, whereas some homologues may have unconditional clearances [1]. Each FEMA/JECFA number pair represents an independent safety evaluation; regulatory approval of one 4,5-dimethyloxazole does not extend to another.

Regulatory Compliance Food Safety Flavor Ingredient Procurement

Optimal Procurement and Application Scenarios for 2-Isobutyl-4,5-dimethyloxazole Based on Quantitative Differentiation Evidence


Authentic French-Fried Potato and Roasted Snack Flavor Reconstitution

Based on the Carlin et al. (1986) direct head-to-head profiling study that established the relative concentration of 2-isobutyl-4,5-dimethyloxazole at approximately 1% of the total oxazole fraction in French-fried potato volatiles [1], this compound is specifically required for authentic flavor reconstitution at trace levels. Flavorists reconstructing potato, roasted snack, or fried food aromas need to procure this exact compound (FEMA 4397) rather than the more abundant 2,4,5-trimethyloxazole, because the latter contributes a different sensory character (nutty/green vs. burnt/roasted) and cannot reproduce the nuanced oxazole profile of the natural food matrix. The higher boiling point (227 °C vs. 133–134 °C for 2,4,5-trimethyloxazole) also ensures retention during frying and baking processes where lower-boiling oxazoles would be volatilized and lost [2].

Burnt-Roasted Aroma Module Development Without Fatty or Green Side Notes

When a flavor house requires a burnt-roasted aroma module free of the fatty-metallic nuances characteristic of 4,5-dimethyl-2-propyloxazole (FEMA 4396) or the green-vegetable character of 2-ethyl-4,5-dimethyloxazole (FEMA 3672) [1], 2-isobutyl-4,5-dimethyloxazole is the rational choice. The isobutyl branching at position 2 produces a clean burnt-roasted profile documented at 0.10% in propylene glycol [2]. Procurement specifications should confirm an assay of 95–100% (per vendor specifications) and the characteristic refractive index of 1.439–1.447 at 20 °C to distinguish this compound from its straight-chain isomer 2-butyl-4,5-dimethyloxazole [3].

Maillard Reaction Model System Studies Requiring Defined Alkyloxazole Standards

In academic or industrial research on Maillard reaction pathways leading to heterocyclic aroma compounds, 2-isobutyl-4,5-dimethyloxazole serves as an analytically verified reference standard. The compound's Kovats retention index (1090 on the SPD-1 column system in the Carlin et al. study [1]) and its EI mass spectrum (available in the NIST Mass Spectrometry Data Center collection [2]) provide unambiguous identification benchmarks. Researchers investigating the role of branched-chain amino acids (particularly leucine and valine) in oxazole formation need this specific branched-chain oxazole as an authentic standard, as model reaction studies have shown that the alkyl substitution pattern of oxazoles reflects the amino acid precursors involved [3].

Regulatory-Compliant Flavor Formulation for International Markets

For flavor formulations destined for markets requiring JECFA-evaluated or FEMA GRAS-listed ingredients, 2-isobutyl-4,5-dimethyloxazole (FEMA 4397, JECFA 1556, EU FLAVIS 13.195) [1][2] provides a documented regulatory pathway. The JECFA evaluation (2005, Session 65) concluded 'No safety concern (conditional) at current levels of intake,' with the conditional status tied to annual production volume reporting [1]. Procurement for internationally marketed products should verify that the supplier provides the correct FEMA and JECFA documentation, as substitution with a non-evaluated alkyloxazole could trigger a new regulatory filing requirement. The compound is listed in FDA's Substances Added to Food inventory and appears in the EFSA Union List of flavoring substances (FL No. 13.195) [2].

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